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Compound of Interest

Compound Name: Lysergide tartrate

Cat. No.: B1675759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of lysergide tartrate
administered orally versus intravenously. The following data and experimental protocols are

synthesized from peer-reviewed clinical studies to support research and development in the

field of psychedelic medicine.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of lysergide (LSD) following oral and intravenous

administration of a dose equivalent to approximately 80 μg of LSD freebase are summarized

below. The data clearly demonstrates the differences in absorption, distribution, and overall

exposure between the two routes of administration.
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Pharmacokinetic
Parameter

Oral Lysergide Tartrate
Intravenous Lysergide
Tartrate

Maximum Plasma

Concentration (Cmax)
1.9 ± 0.5 ng/mL 5.3 ± 1.1 ng/mL

Time to Cmax (Tmax) 1.5 (0.5-3.0) h 0.25 (0.25-0.25) h

Area Under the Curve (AUC) 20.1 ± 6.0 h·ng/mL 25.1 ± 4.9 h·ng/mL

Elimination Half-life (t½) 3.7 ± 0.9 h 3.6 ± 0.6 h

Absolute Oral Bioavailability 80% 100% (by definition)

Data presented as mean ± standard deviation, except for Tmax which is presented as median

(range).

Experimental Protocols
The presented data is derived from a randomized, double-blind, placebo-controlled, five-period

crossover study involving 20 healthy participants.[1][2]

Study Design: Each participant received an ethanolic drinking solution of LSD base, a watery

drinking solution of LSD tartrate, a rapid dissolvable tablet of LSD base, an intravenous

formulation of LSD tartrate, and corresponding placebos in a randomized order across five

different sessions.[2]

Dosing: The administered dose was equivalent to approximately 80 μg of LSD freebase.[1][3]

Blood Sampling: Blood samples for pharmacokinetic analysis were collected in lithium heparin

tubes at the following time points: before drug administration and at 0.25, 0.5, 0.75, 1, 1.5, 2,

2.5, 3, 3.5, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 16, and 24 hours after drug administration.[4] The

samples were immediately centrifuged, and the resulting plasma was stored at -80°C until

analysis.[4]

Analytical Method: Plasma concentrations of LSD were determined using a validated analytical

method.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12355019/
https://pubmed.ncbi.nlm.nih.gov/40418105/
https://pubmed.ncbi.nlm.nih.gov/40418105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12355019/
https://www.researchgate.net/publication/392098550_Absolute_Oral_Bioavailability_and_Bioequivalence_of_LSD_Base_and_Tartrate_in_a_Double-Blind_Placebo-Controlled_Crossover_Study
https://www.researchgate.net/figure/Pharmacokinetics-PK-of-lysergic-acid-diethylamide-LSD-and-2-oxo-3-hydroxy-LSD_fig3_279307579
https://www.researchgate.net/figure/Pharmacokinetics-PK-of-lysergic-acid-diethylamide-LSD-and-2-oxo-3-hydroxy-LSD_fig3_279307579
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Diagram
Screening & Enrollment

Randomization

Treatment Periods (5-way Crossover)

Pharmacokinetic Sampling (During each period)

Analysis

Participant Recruitment

Informed Consent & Screening

Randomization to
Treatment Sequence

Period 1:
Administration of

Oral/IV LSD or Placebo

Washout Period

Baseline Blood Sample
(t=0)

Period 2-5:
Crossover to next

Treatment Arm

Repeat for all periods

Post-dose Blood Sampling
(0.25-24h)

Plasma Sample Processing
& Storage (-80°C)

LC-MS/MS Analysis
of Plasma Samples

Pharmacokinetic
Parameter Calculation

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1675759?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for the comparative pharmacokinetic study.

Discussion of Signaling Pathways and Logical
Relationships
The primary mechanism of action for lysergide involves its potent agonism at serotonin

receptors, particularly the 5-HT2A receptor. The differing pharmacokinetic profiles between oral

and intravenous administration have a direct impact on the onset and intensity of subjective

and physiological effects.

Intravenous administration leads to a rapid and high peak plasma concentration (Cmax),

resulting in a faster onset of effects.[1][3] In contrast, oral administration is subject to first-pass

metabolism in the liver, which contributes to a lower Cmax and a delayed time to reach peak

concentration (Tmax) as the drug is absorbed through the gastrointestinal tract.[5] Despite

these differences in initial absorption and peak concentration, the elimination half-life of

lysergide remains similar for both routes of administration.[3] The high oral bioavailability of

approximately 80% indicates that a substantial portion of the orally administered dose reaches

systemic circulation.[1][3][4]
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Caption: Pharmacokinetic and pharmacodynamic pathway comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

